molecular formula C12H11N3S B1482369 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098082-97-2

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482369
CAS No.: 2098082-97-2
M. Wt: 229.3 g/mol
InChI Key: XWRKVELTPYSGGX-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a chemical building block of significant interest in scientific research, particularly in the development of novel agrochemicals. This compound belongs to the chemical class of pyrazole-carbonitriles, a family known for its relevance in creating active ingredients for crop protection agents . The molecular structure, which incorporates a cyclopropylmethyl group and a thiophene moiety, is a key feature shared by several experimental herbicides . Compounds with this core structure are frequently investigated as potential inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll biosynthesis pathway in plants . By disrupting this enzyme, such compounds can lead to the rapid desiccation and death of target weeds, making them valuable tools for studying new modes of herbicidal action. As a versatile synthetic intermediate, this pyrazole-carbonitrile can be utilized in the design and synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its structure is closely related to other research compounds, such as those featuring phenyl or thiophen-3-yl substituents, which are also employed in exploratory chemistry . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-6-10-8-15(7-9-3-4-9)14-12(10)11-2-1-5-16-11/h1-2,5,8-9H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRKVELTPYSGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrazole ring with cyclopropylmethyl and thiophen-2-yl substituents, presents opportunities for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C12H11N3SC_{12}H_{11}N_3S with a molecular weight of approximately 229.30 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and engage in π-π interactions, influencing the activity of proteins involved in various cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways.
  • Receptor Modulation: It can modulate receptor signaling pathways, affecting physiological responses.
  • Interaction with Nucleic Acids: Possible interactions with DNA or RNA could influence gene expression.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. Notably, compounds similar to this compound have been reported to show promising results in various biological assays.

Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits inflammatory mediators
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against bacterial strains
Enzyme InhibitionTargets specific enzymes involved in disease pathways

Case Studies

Several studies have explored the biological effects of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Activity : A study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models by inhibiting COX enzymes, which are crucial mediators in the inflammatory response.
  • Anticancer Properties : Another investigation revealed that certain pyrazole derivatives induced apoptosis in various cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Effects : Research indicated that pyrazole compounds exhibited antimicrobial activities against several bacterial strains, showcasing their potential as therapeutic agents in infectious diseases.

Comparative Analysis

When compared to other similar compounds, such as 1-(cyclopropylmethyl)-3-(phenyl)-1H-pyrazole-4-carbonitrile and 1-(cyclopropylmethyl)-3-(furan-2-yl)-1H-pyrazole-4-carbonitrile, the thiophen-2-yl group in this compound may confer unique electronic properties that enhance its binding affinity to biological targets.

CompoundKey FeaturesBiological Activity
1-(Cyclopropylmethyl)-3-(phenyl)Phenyl group instead of thiopheneModerate anti-inflammatory
1-(Cyclopropylmethyl)-3-(furan)Furan ring provides different electronic propertiesVariable anticancer effects

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

  • The triazole -containing derivatives (e.g., compounds from ) exhibit strong antimicrobial and anticancer properties due to hydrogen-bonding interactions with biological targets.
  • Thiophene -substituted compounds (e.g., the target compound) may show improved metabolic stability compared to phenyl analogues, as sulfur-containing heterocycles resist oxidative degradation .

Nitrile groups at C4 improve dipole interactions in crystal packing, as evidenced by crystallographic studies using tools like Mercury CSD .

Thermal Stability :

  • Derivatives with rigid substituents (e.g., triazoles, thiadiazoles) exhibit higher melting points (>130°C), whereas flexible alkyl chains (e.g., isopropyl) reduce melting points .

Q & A

Q. What are effective synthetic routes for 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile?

A multi-step synthesis typically involves cyclopropane ring functionalization and heterocyclic coupling. For example:

  • Step 1 : React a cyanopyrazole precursor with a cyclopropylmethyl group under basic conditions (e.g., NaOH, triethylamine) to introduce the cyclopropane moiety .
  • Step 2 : Couple the intermediate with a thiophene derivative using catalytic copper(I) or palladium-mediated cross-coupling reactions .
    Key parameters include solvent selection (THF/water mixtures) and temperature control (50–70°C) to optimize yields (e.g., 56–95% reported for analogous compounds) .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, thiophene protons at δ 6.8–7.5 ppm) .
  • HRMS : Validate molecular weight with <5 ppm error .
  • IR spectroscopy : Detect nitrile stretching (~2230 cm1^{-1}) and thiophene C–S bonds (~690 cm1^{-1}) .
  • TLC : Monitor reaction progress (e.g., cyclohexane/ethyl acetate eluent systems) .

Q. What purification methods are effective for this compound?

Flash chromatography using silica gel with gradient elution (e.g., cyclohexane/ethyl acetate, 0–50% ethyl acetate) is widely employed . Dry loading with Celite improves separation efficiency, especially for polar intermediates .

Advanced Research Questions

Q. How can researchers address low yields in cyclopropane ring formation during synthesis?

Low yields often arise from steric hindrance or ring strain. Strategies include:

  • Optimizing reaction conditions : Use bulky bases (e.g., Cs2_2CO3_3) to enhance nucleophilic substitution .
  • Microwave-assisted synthesis : Reduces reaction time and improves cyclopropane stability .
  • Protecting groups : Temporarily shield reactive sites (e.g., nitrile groups) during ring formation .

Q. How to resolve contradictions in NMR data for structural validation?

Conflicting NMR signals may indicate tautomerism or impurities. Solutions include:

  • Crystallographic validation : Use SHELXL for small-molecule refinement to resolve ambiguities in proton environments .
  • 2D NMR (COSY, HSQC) : Map 1H^1H-13C^{13}C correlations to confirm connectivity .
  • Mercury software : Compare experimental data with crystallographic databases to identify common packing motifs .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular docking : Use AutoDock or Discovery Studio to simulate binding with target proteins (e.g., bacterial enzymes). For example, pyrazole-thiophene hybrids show affinity for Staphylococcus aureus dihydrofolate reductase (binding energy ≤−8.5 kcal/mol) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial activity .

Q. How to analyze intermolecular interactions in the compound’s crystal structure?

  • Mercury’s Materials Module : Identify π–π stacking (thiophene-pyrazole interactions) and hydrogen-bonding networks .
  • Void analysis : Quantify free space in the lattice to assess stability .
  • SHELXD : Solve phase problems for twinned or high-symmetry crystals .

Q. What strategies validate biological activity against pathogens?

  • In vitro antimicrobial assays : Test against Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) strains using MIC (minimum inhibitory concentration) protocols .
  • Synergistic studies : Combine with commercial antibiotics (e.g., ciprofloxacin) to assess resistance modulation .
  • Metabolic stability assays : Use liver microsomes to evaluate pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

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